2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is an organic compound characterized by its structure, which includes a dichloropropanol moiety and a chlorophenyl group. Its molecular formula is C10H10Cl3O, indicating the presence of three chlorine atoms, one hydroxyl group, and a propanol backbone. This compound appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents. It is primarily studied for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.
Research indicates that 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol exhibits biological activity that may influence various biochemical pathways. It has been noted for potential antimicrobial properties and may interact with specific enzymes involved in metabolic processes. The chlorinated phenyl group may enhance its activity against certain pathogens, making it a candidate for further investigation in medicinal chemistry.
Several synthesis methods have been documented for producing 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol:
2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol has several potential applications:
Several compounds share structural similarities with 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol. Here are some notable examples:
The uniqueness of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol lies in its specific combination of both alcohol and dichloro functionalities along with a chlorinated aromatic ring. This combination potentially enhances its reactivity and biological activity compared to other similar compounds.
The regioselective synthesis of 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol relies heavily on catalytic systems that govern reduction, oxidation, and halogenation steps. A prominent method involves the asymmetric reduction of 3'-chloropropiophenone using potassium borohydride in the presence of L-prolinol as a chiral catalyst. This system achieves an enantiomeric excess (ee) of 99% by leveraging the stereochemical guidance of L-prolinol, which coordinates with the ketone substrate to favor the formation of the (R)-enantiomer. The reaction proceeds in ethanol at 35–40°C, with potassium borohydride added incrementally to mitigate gas evolution and ensure controlled reduction.
Polyphosphoric acid (PPA) has also emerged as a robust catalyst for constructing the quinoline backbone in related intermediates. In solvent-free Friedländer quinoline synthesis, PPA facilitates cyclocondensation between 2-aminobenzophenones and diketones at 90°C, yielding propan-1-one derivatives with 82% efficiency. While not directly applied to 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol, this methodology highlights the potential of Brønsted acid catalysts in streamlining precursor synthesis.
| Catalyst | Substrate | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| L-prolinol/KBH4 | 3'-Chloropropiophenone | 35–40 | 81 | 99 | |
| PPA | 2-Aminobenzophenones | 90 | 82 | N/A |
These systems underscore the importance of catalyst selection in balancing reactivity and stereoselectivity. The L-prolinol/KBH4 system’s high ee value makes it particularly valuable for pharmaceutical applications requiring enantiopure intermediates.
Solvent-free methodologies have gained traction for minimizing waste and enhancing atom economy. A breakthrough approach employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) to directly convert primary alcohols to α-chloroacetals in one pot. In this system, TEMPO acts as an organocatalyst, oxidizing the alcohol to an aldehyde intermediate, while TCCA serves dual roles as an oxidant and chlorinating agent. The absence of solvents eliminates purification challenges associated with volatile organic compounds, achieving yields of 61–90% for α-chloroacetals.
For 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol, analogous solvent-free conditions could involve the TEMPO/TCCA-mediated oxidation of 1-(2-chlorophenyl)propan-1-ol, followed by dichlorination. The mechanism proceeds via N-oxoammonium ion intermediates, which abstract hydrogen from the alcohol, forming an aldehyde that undergoes keto-enol tautomerism. Subsequent chlorination by TCCA’s chloronium ions generates the α-chloroacetal, which reacts further to yield the dichlorinated product.
Achieving regioselective dichlorination at the C2 position of the propanol backbone demands precise control over reaction kinetics and thermodynamics. Key parameters include:
In TEMPO/TCCA systems, stoichiometric ratios of TCCA to alcohol (1:2) optimize chlorination efficiency while minimizing byproduct formation. Excess TCCA risks overchlorination, whereas insufficient amounts lead to incomplete conversion.
| Parameter | Optimal Range | Selectivity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Temperature | 35–40°C | 98 | 81 | |
| TCCA:Alcohol Ratio | 1:2 | 90 | 85 | |
| Crystallization | 0–5°C | 99 | 95 |
These findings highlight the interdependence of temperature, reagent ratios, and purification techniques in achieving high regioselectivity.
The computational analysis of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol provides fundamental insights into its electronic structure, molecular interactions, and crystal packing behavior through advanced quantum mechanical and molecular modeling approaches. This halogenated alcohol compound, with molecular formula C₉H₉Cl₃O and molecular weight 239.5 g/mol, presents unique computational challenges due to the presence of multiple chlorine substituents and their influence on electronic distribution [1].
Density Functional Theory calculations represent the cornerstone of modern computational analysis for chlorinated organic compounds, providing detailed insights into electronic structure and molecular properties [2]. The electronic structure of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol has been investigated using the widely employed B3LYP functional with various basis sets, particularly the 6-31G(d,p) and 6-311G(d,p) approaches [3] [4].
Geometric optimization calculations reveal that the compound exhibits specific conformational preferences dictated by the steric interactions between the dichloromethyl group and the chlorophenyl moiety [5]. The optimized molecular geometry shows characteristic bond lengths for the carbon-chlorine bonds ranging from 1.74 to 1.76 Å, consistent with typical chloroalkane structures [6]. The carbon-oxygen bond length of the alcohol functionality measures approximately 1.43 Å, while the phenyl ring maintains planarity with minimal deviation [7].
The dihedral angle between the phenyl ring plane and the propanol backbone significantly influences the overall molecular conformation [8]. Computational studies on related chlorophenyl compounds indicate that this angle typically ranges from 60° to 80°, depending on the specific substitution pattern and intramolecular interactions [2].
The frontier molecular orbital analysis reveals critical information about the chemical reactivity and electronic properties of the compound [9] [10]. The Highest Occupied Molecular Orbital energy levels typically range from -6.5 to -7.2 eV for similar chlorinated aromatic alcohols, while the Lowest Unoccupied Molecular Orbital energies fall between -1.8 and -2.4 eV [11] [12].
Table 1: Frontier Molecular Orbital Properties for Chlorophenyl Alcohol Compounds
| Property | Typical Range | Computational Method | Reference Value |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 to -7.2 eV | B3LYP/6-311G(d,p) | -6.84 eV |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | B3LYP/6-311G(d,p) | -2.12 eV |
| Energy Gap | 4.2 to 5.8 eV | B3LYP/6-311G(d,p) | 4.72 eV |
| Dipole Moment | 2.1 to 4.5 D | B3LYP/6-31G(d,p) | 3.2 D |
The energy gap between frontier molecular orbitals provides insights into the chemical stability and reactivity of the molecule [9]. For 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol, the calculated energy gap of approximately 4.7 eV indicates moderate chemical stability, with the chlorine substituents contributing to electron withdrawal and orbital stabilization [5] [13].
The electronic charge distribution analysis reveals the influence of chlorine substituents on the overall electron density of the molecule [14]. Natural Bond Orbital analysis demonstrates significant charge transfer from the phenyl ring to the electronegative chlorine atoms, with typical charge values of -0.15 to -0.25 e for each chlorine substituent [15]. The hydroxyl oxygen atom typically carries a partial negative charge of approximately -0.68 e, while the carbon atoms bonded to chlorine exhibit positive charges ranging from +0.25 to +0.35 e [5].
The molecular electrostatic potential mapping reveals regions of electron density depletion around the chlorinated carbon centers and electron accumulation near the oxygen atom and chlorine substituents [7]. This charge distribution pattern significantly influences the intermolecular interaction capabilities of the compound, particularly regarding hydrogen bonding and halogen bonding interactions [16].
Molecular dynamics simulations provide comprehensive insights into the dynamic behavior and noncovalent interactions of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol in various environments [17] [18]. These simulations reveal the temporal evolution of molecular associations and the strength of intermolecular interactions under different conditions.
Molecular dynamics studies of similar chlorinated alcohol compounds demonstrate the formation of extensive hydrogen bonding networks, primarily involving the hydroxyl group as both donor and acceptor [19]. The simulations reveal that molecules tend to form chain-like clusters through O-H···O hydrogen bonds, with typical bond distances ranging from 2.75 to 2.95 Å [20]. The presence of chlorine substituents affects the hydrogen bonding strength by reducing the electron density on the hydroxyl oxygen through inductive effects [19].
The dynamics of hydrogen bond formation and breaking occur on timescales of 10 to 50 picoseconds, with average lifetimes of individual hydrogen bonds ranging from 5 to 15 picoseconds depending on temperature and concentration [21]. The addition of chlorine substituents generally reduces the hydrogen bonding propensity compared to unsubstituted phenylpropanol derivatives, leading to smaller molecular clusters and altered self-assembly behavior [19].
The molecular dynamics simulations reveal the significance of halogen bonding interactions in determining the overall association behavior of chlorinated compounds [17]. The chlorine atoms can participate in both halogen-halogen interactions and halogen-oxygen contacts, with interaction energies typically ranging from 8 to 18 kJ/mol [19]. These interactions compete with traditional hydrogen bonding and introduce local structural disorder into the supramolecular assemblies [19].
Table 2: Noncovalent Interaction Energies from Molecular Dynamics Simulations
| Interaction Type | Energy Range (kJ/mol) | Average Distance (Å) | Occurrence Frequency |
|---|---|---|---|
| O-H···O Hydrogen Bond | 15-25 | 2.75-2.95 | 70-85% |
| O-H···Cl Interaction | 8-15 | 3.20-3.50 | 25-40% |
| Cl···Cl Contact | 5-12 | 3.60-3.90 | 15-30% |
| π-π Stacking | 12-20 | 3.40-3.70 | 20-35% |
Molecular dynamics simulations in explicit solvent environments reveal the influence of solvation on molecular association patterns [18] [21]. In polar solvents, the hydrogen bonding capabilities are enhanced through solvent-mediated interactions, while nonpolar solvents promote hydrophobic clustering of the aromatic regions [19]. The simulation results indicate that the size of molecular nanoassemblies varies significantly with solvent polarity, with cluster sizes ranging from 3-5 molecules in polar media to 8-12 molecules in nonpolar environments [19].
The temperature dependence of association behavior shows that higher temperatures lead to increased molecular mobility and reduced cluster stability, with dissociation energies decreasing by approximately 20-30% over a 50 K temperature increase [19]. These findings provide crucial insights for understanding the compound's behavior in different processing and application conditions.
Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions that govern crystal packing behavior of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol [22] [23]. This analysis technique maps the electron density distribution on molecular surfaces and quantifies the relative contributions of different contact types to the overall crystal stability.
The Hirshfeld surface analysis of related dichlorophenyl compounds reveals characteristic contact patterns that govern crystal packing arrangements [22] [24]. The most significant contributions to surface contacts typically include H···H interactions (43-47%), Cl···H contacts (19-22%), and C···H interactions (12-16%) [24] [25]. The presence of multiple chlorine substituents creates unique surface features that influence the overall packing efficiency and intermolecular interaction patterns [23].
The normalized contact distance mapping reveals regions of close intermolecular contact, with red areas indicating distances shorter than van der Waals radii and blue regions representing longer contacts [25]. The analysis demonstrates that the chlorine atoms participate actively in crystal packing through both direct halogen contacts and indirect interactions mediated through the molecular framework [16].
Table 3: Hirshfeld Surface Contact Contributions for Chlorinated Phenyl Alcohols
| Contact Type | Contribution Range (%) | Typical Distance (Å) | Interaction Strength |
|---|---|---|---|
| H···H | 43-47 | 2.30-2.50 | Weak van der Waals |
| Cl···H | 19-22 | 2.85-3.15 | Moderate halogen bond |
| C···H | 12-16 | 2.70-2.95 | Weak hydrophobic |
| O···H | 8-12 | 2.60-2.85 | Strong hydrogen bond |
| Cl···O | 3-6 | 3.10-3.40 | Moderate electrostatic |
| Cl···Cl | 2-4 | 3.50-3.80 | Weak halogen-halogen |
The analysis reveals that chlorinated phenyl alcohols typically adopt crystal packing motifs characterized by the formation of hydrogen-bonded chains or sheets [22] [26]. The hydroxyl groups participate in O-H···O hydrogen bonding networks, while the chlorine substituents provide additional stabilization through halogen bonding interactions [23]. The combination of these interactions results in three-dimensional networks with high packing efficiency and thermal stability [22].
The fingerprint plots derived from Hirshfeld surface analysis show characteristic spike patterns corresponding to different interaction types [24] [27]. The sharp spikes in the O···H region confirm the presence of strong hydrogen bonding interactions, while the broader features in the Cl···H region indicate the contribution of weaker halogen bonding contacts [25]. These patterns provide quantitative measures of the relative importance of different intermolecular forces in determining crystal structure stability.
The Hirshfeld surface analysis provides insights into packing efficiency through calculation of shape index and curvedness parameters [23] [28]. The analysis reveals that the presence of chlorine substituents generally increases packing efficiency by filling void spaces and providing additional intermolecular contacts [22]. However, the bulky nature of multiple chlorine atoms can also lead to steric hindrance, potentially resulting in polymorphic behavior with different packing arrangements [26].
The electrostatic potential mapped on Hirshfeld surfaces shows clear regions of positive and negative potential corresponding to hydrogen bond donors and acceptors respectively [24]. The chlorine atoms exhibit regions of negative electrostatic potential that can interact with positive regions on neighboring molecules, contributing to the overall crystal stability [23]. This analysis confirms the multi-directional nature of intermolecular interactions in chlorinated aromatic compounds and explains their tendency to form stable crystalline phases with well-defined packing motifs [22] [25].
The mechanistic pathways governing nucleophilic displacement reactions at dichlorinated centers in 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol exhibit distinct characteristics that distinguish them from monochlorinated substrates. The presence of two chlorine atoms on the same carbon center creates a unique electronic environment that significantly influences the reaction mechanisms [1] [2].
The primary mechanistic pathway for nucleophilic displacement at the dichlorinated carbon center follows an S_N2 mechanism, where the nucleophile approaches the carbon center from the side opposite to the leaving group [1] [3]. This mechanism is characterized by a concerted process involving simultaneous bond formation and bond breaking, resulting in inversion of configuration at the electrophilic carbon center. The reaction proceeds through a trigonal bipyramidal transition state, with the nucleophile and leaving group occupying axial positions [4].
Table 1: Physical and Chemical Properties of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉Cl₃O | [5] |
| Molecular Weight (g/mol) | 239.5 | [5] |
| CAS Registry Number | 35996-56-6 | [5] |
| Physical State | Colorless to pale yellow liquid | |
| Density (g/cm³) | 1.449 | [7] |
| Boiling Point (°C) | 311.9 (at 760 mmHg) | [7] |
| Melting Point (°C) | Not available | [7] |
| Flash Point (°C) | 142.4 | [7] |
The dichlorinated nature of the carbon center significantly enhances the electrophilicity compared to monochlorinated analogs, as demonstrated by the increased rate constants observed for nucleophilic displacement reactions [8]. The electron-withdrawing effect of the two chlorine atoms creates a more pronounced partial positive charge on the carbon center, facilitating nucleophilic attack. This electronic activation is particularly evident when examining the rate constants for various dichlorinated systems, which show substantial variation depending on the substrate structure [9] [10].
Table 2: Nucleophilic Displacement Rate Constants for Dichlorinated Systems
| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Mechanism | Reference |
|---|---|---|---|
| Primary dichlorinated carbon center | 8.28 × 10⁻¹¹ | SN2 | [9] |
| Secondary dichlorinated carbon center | 4.0 × 10⁵ | SN2 | [10] |
| Tertiary dichlorinated carbon center | 66 | SN1 | [10] |
| Aromatic dichlorinated compound | 2.0 × 10¹⁴ | Four-center elimination | [11] |
| Polyhalogenated aromatic compound | Too rapid for measurement | SNAr | [12] |
The mechanistic preference for SN2 pathways is strongly influenced by the steric environment surrounding the dichlorinated center. In the case of 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol, the primary nature of the dichlorinated carbon center minimizes steric hindrance, allowing for the backside attack characteristic of SN2 mechanisms [2] [13]. This contrasts with tertiary dichlorinated centers, where steric congestion may favor S_N1 pathways involving carbocation intermediates.
The leaving group ability of chloride in dichlorinated systems is enhanced by the presence of the adjacent chlorine atom, which provides additional stabilization through inductive effects [12]. This phenomenon is particularly pronounced in polyhalogenated aromatic compounds, where the rate of nucleophilic displacement can become too rapid for conventional kinetic measurement techniques [12].
The ortho-chlorophenyl substituent in 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol introduces significant steric and electronic perturbations that profoundly influence the compound's reactivity patterns. The ortho effect, a well-documented phenomenon in aromatic chemistry, manifests through multiple mechanisms that collectively alter the chemical behavior of the entire molecular system [14] [15].
The steric component of the ortho effect arises from the spatial proximity of the chlorine substituent to the propanol chain, forcing the carboxyl group to adopt a non-planar conformation relative to the aromatic ring [14]. This geometric distortion results in a torsional angle of approximately 50-70 degrees between the aromatic ring and the attached functional group, as determined through computational analyses [16] [14]. The deviation from planarity disrupts the conjugation between the aromatic system and the propanol moiety, leading to altered electronic properties.
Table 3: Comparative Effects of Chlorophenyl Substitution Patterns
| Property | Ortho-Chlorophenyl | Meta-Chlorophenyl | Para-Chlorophenyl | Reference |
|---|---|---|---|---|
| pKa shift relative to unsubstituted compound | +0.18 to +0.63 | +0.23 | -0.23 | [14] [15] |
| Torsional angle (degrees) | 50-70 | 0 | 0 | [16] [14] |
| Resonance stabilization energy (kcal/mol) | -2.3 | 0 | +1.8 | [15] |
| Steric inhibition factor | 1.15 | 1.0 | 1.0 | [15] |
| Electronic effect parameter (σₘₑₜₐ) | +0.37 | +0.37 | +0.23 | [17] |
| Partition coefficient (log P) enhancement | +1.2 | +0.8 | +0.8 | [18] |
The electronic effects of ortho-chlorophenyl substitution manifest through both inductive and resonance mechanisms, though their relative contributions differ significantly from meta and para isomers [19] [17]. The chlorine atom in the ortho position exerts a strong electron-withdrawing inductive effect, which is transmitted through the sigma bond framework to influence the electron density at the propanol carbon center. This inductive effect is quantified by the electronic parameter σₘₑₜₐ of +0.37, indicating substantial electron withdrawal [17].
Paradoxically, despite being an electron-withdrawing group, the ortho-chlorine substituent can participate in resonance donation to the aromatic ring through overlap of its lone pair electrons with the aromatic π system [19]. However, the steric hindrance imposed by the ortho position significantly reduces the effectiveness of this resonance interaction compared to para-substituted analogs. The net result is a complex interplay between competing electronic effects that varies depending on the specific reaction conditions and mechanism.
The steric inhibition factor of 1.15 for ortho-chlorophenyl substitution reflects the increased difficulty of solvation and nucleophilic approach compared to unsubstituted systems [15]. This factor becomes particularly important in reactions involving transition states with significant charge development, where solvation effects play a crucial role in determining reaction rates and selectivity patterns.
The partition behavior of compounds containing ortho-chlorophenyl substituents is significantly enhanced compared to their meta and para counterparts, with a log P enhancement of +1.2 observed for ortho-substituted compounds [18]. This increased lipophilicity arises from the reduced ability of the ortho-chlorine to participate in hydrogen bonding with water molecules, due to the steric hindrance imposed by the adjacent propanol chain.
The transition state structures governing the transformation of propanol derivatives, particularly those containing dichlorinated and ortho-chlorophenyl substituents, exhibit distinctive geometries and energetic profiles that provide insight into the mechanistic pathways of these reactions [11] [8]. The analysis of these transition states reveals the critical role of both steric and electronic factors in determining reaction feasibility and selectivity.
The nucleophilic displacement reactions at dichlorinated centers proceed through well-defined transition states characterized by trigonal bipyramidal geometry, where the nucleophile and leaving group occupy axial positions [8]. The activation energy for this transformation is calculated to be 15.2 kcal/mol, which is significantly lower than the 67.5 kcal/mol required for elimination reactions proceeding through four-center transition states [11]. This energetic difference explains the preferential formation of substitution products over elimination products under typical reaction conditions.
Table 4: Transition State Parameters for Propanol Derivative Transformations
| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Frequency Factor (s⁻¹) | Reference |
|---|---|---|---|---|
| Nucleophilic displacement at dichlorinated center | 15.2 | Trigonal bipyramidal | 2.0 × 10¹³ | [8] |
| Elimination reaction via four-center transition state | 67.5 | Four-membered ring | 2.0 × 10¹⁴ | [11] |
| Aromatic nucleophilic substitution | 12.8 | Meisenheimer complex | 1.5 × 10¹² | [12] |
| Molecular dehydration | 67.1 | Four-center cyclic | 2.0 × 10¹⁴ | [11] |
| Radical abstraction at propanol derivative | 8.25 | Linear | 1.2 × 10¹¹ | [9] |
The four-center transition states characteristic of elimination reactions in propanol derivatives represent high-energy intermediates that require substantial activation energies to achieve [11]. These transition states adopt a four-membered ring geometry, which introduces significant ring strain and contributes to the elevated activation barrier. The frequency factor of 2.0 × 10¹⁴ s⁻¹ for these transformations reflects the high degree of organization required in the transition state structure.
Aromatic nucleophilic substitution reactions involving the ortho-chlorophenyl substituent proceed through Meisenheimer complex intermediates, which represent relatively stable transition states with activation energies of 12.8 kcal/mol [12]. These complexes are characterized by the temporary formation of a sigma bond between the nucleophile and the aromatic carbon, resulting in a tetrahedral geometry at the reaction center. The lower activation energy compared to elimination reactions explains the preference for substitution over elimination in aromatic systems.
The molecular dehydration of propanol derivatives proceeds through a four-center cyclic transition state with an activation energy of 67.1 kcal/mol [11]. This high activation barrier reflects the entropic cost of organizing the molecular geometry to achieve the required transition state configuration. The reaction is endothermic by 8.25 kcal/mol, with the equilibrium position favoring the elimination products at elevated temperatures.
Radical abstraction reactions at propanol derivative centers exhibit the lowest activation energies among the transformation pathways examined, with barriers of only 8.25 kcal/mol [9]. These reactions proceed through linear transition states that minimize steric interactions and maximize orbital overlap between the radical species and the target carbon-hydrogen bond. The low activation energy explains the rapid kinetics observed for radical-mediated transformations of propanol derivatives under appropriate conditions.
The influence of the ortho-chlorophenyl substituent on transition state energetics is particularly pronounced in reactions involving charge development at the aromatic ring. The steric hindrance imposed by the ortho substitution pattern disrupts the planarity of the aromatic system, leading to reduced resonance stabilization of charged intermediates and transition states. This effect is quantified by the resonance stabilization energy of -2.3 kcal/mol for ortho-chlorophenyl systems compared to +1.8 kcal/mol for para-substituted analogs [15].